molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Cat. No. B559661
CAS RN: 4786-76-9
M. Wt: 149.15 g/mol
InChI Key: QGJOWBMQGBHKRM-UHFFFAOYSA-N
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Description

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a compound that has been explored as a possible nucleoside mimetic . It is known to be an intermediate in the preparation of active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine involves 10-15 synthetic steps . The process includes the exploration of new possible nucleoside mimetics based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is C7H7N3O . The compound was analyzed by single crystal X-ray diffraction which showed some puckering in the cyclopentene ring with a 2’-endo conformation and anti-base disposition .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine are not detailed in the search results, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

1. Synthesis of N (9)-Functionalized 7-Deazapurine

  • Application : The compound is used in the regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions .
  • Method : The ester 7a is produced through this process. Its saponification yields the acid 7b .
  • Results : The logP values of a series of N(9)-functionalized purines and purine isosteres were calculated .

2. Anti-Inflammatory Activities

  • Application : Pyrimidines, including 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
  • Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Antiviral Agents

  • Application : Certain pyrrolo[2,3-d]pyrimidine nucleosides and structurally related analogs are potential antineoplastic and antiviral agents .
  • Method & Results : Specific methods and results are not provided in the source .

4. Kinase Inhibitors

  • Application : The compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
  • Method & Results : Specific methods and results are not provided in the source .

5. Synthesis of a New Tricyclic System

  • Application : The use of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid as the starting compound led to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
  • Method & Results : Specific methods and results are not provided in the source .

6. Anticancer Agents

  • Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized for potential use as anticancer agents . The derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
  • Method : The compounds were synthesized using a microwave technique . All compounds were tested in vitro against seven selected human cancer cell lines .
  • Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

7. Targeted Kinase Inhibitors

  • Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These compounds are being developed as more potent and effective targeted kinase inhibitors (TKIs) .
  • Method & Results : Specific methods and results are not provided in the source .

Future Directions

The future directions for 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential as a nucleoside mimetic . Additionally, it could be studied for its potential anti-inflammatory effects, as suggested by the pharmacological effects of pyrimidines .

properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOWBMQGBHKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290052
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

CAS RN

4786-76-9
Record name 4786-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide prepared by adding portion wise the sodium (2 g) in methanol (100 mL) under an inert atmosphere, was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Reference: Gerster, John F.; Hinshaw, Barbara C.; Robins, Roland K.; Townsend, Leroy B. Study of electrophylic substitution in the pyrrolo[2,3-d]pyrimidine ring. J. Heterocycl. Chem. (1969), -(2), 207-13.) (3.5 g). The solution was stirred at 65° C. for 16 hours and then partitioned between ethyl acetate and brine. The organic phase was separated, then dried over magnesium sulfate and then evaporated under reduced pressure. The residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane (50:50, v/v) to give the title compound (1.2 g) as an amorphous solid. MS: 150 [MH]+. LCMS (Method B) RT=2.39 minutes.
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Synthesis routes and methods II

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 3.5 g, 23.0 mmol) in 70 mL of methanol, potassium hydroxide (2.3 g, 41.0 mmol) is added and the reaction stirred at 60° C. overnight, then poured into water and extracted with ethyl acetate. The organic layer is separated and dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (2, 3.20 g).
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Synthesis routes and methods III

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Thiyagarajan, M Toyama, M Baba… - … and Nucleic Acids, 2016 - Taylor & Francis
The present study includes the exploration of new possible nucleoside mimetics based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides (4a–g), which were …
Number of citations: 4 www.tandfonline.com
F Seela, HD Winkeler - Carbohydrate Research, 1983 - Elsevier
Phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with 2,3,5-tri-O-benzyl-d-arabinofuranosyl bromide in benzene—50% aqueous sodium hydroxide—…
Number of citations: 10 www.sciencedirect.com
FM Sroor, WM Basyouni, WM Tohamy, TH Abdelhafez… - Tetrahedron, 2019 - Elsevier
The progression of drug resistance of viral infection justifies the discovering of new anti-viral agents. Thus, a novel series of pyrrolopyrimidine derivatives 5–7 and 9–18 were designed, …
Number of citations: 26 www.sciencedirect.com
NJ O'Brien, M Brzozowski, MJ Buskes… - Bioorganic & medicinal …, 2014 - Elsevier
PDK1, a biological target that has attracted a large amount of attention recently, is responsible for the positive regulation of the PI3K/Akt pathway that is often activated in a large number …
Number of citations: 16 www.sciencedirect.com
N Ramzaeva, F Seela - Helvetica chimica acta, 1995 - Wiley Online Library
The synthesis of 7‐chloro‐, 7‐bromo‐, and 7‐iodo‐substituted 7‐deaza‐2′‐deoxyguanosine derivatives 2b–d is described. The regioselective 7‐halogenation with N‐…
Number of citations: 68 onlinelibrary.wiley.com
F Seela, Y Chen, M Zulauf - Synthesis, 1997 - thieme-connect.com
In order to overcome this problem, other synthetic pre-\cursor molecules were used. Earlier it was shown that 7-deazapurines give a product with the Mannich base moiety at C-7 when 2…
Number of citations: 5 www.thieme-connect.com
FM Sroor, WM Tohamy, KMA Zoheir, NM Abdelazeem… - BMC chemistry, 2023 - Springer
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group …
Number of citations: 8 link.springer.com
RH Hammer - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
Synthesis and ultraviolet analysis of 7H‐pyrrolo[2,3‐d]pyrimidine ‐ 4(3H) ‐ thione (IIIa), 4‐benzylthio‐(IIIb), and 4‐methoxy‐7H‐pyrrolo[2,3‐d]pyrimidines (IV) are described. …
Number of citations: 5 onlinelibrary.wiley.com
F Seela, X Peng - Current Protocols in Nucleic Acid Chemistry, 2005 - Wiley Online Library
7‐Substituted 7‐deazapurine (pyrrolo[2,3‐d]pyrimidine) 2′‐deoxyribonucleosides are synthesized by stereoselective nucleobase anion glycosylation. The introduction of a halogen at …
M Klečka, L Poštová Slavětínská… - European Journal of …, 2015 - Wiley Online Library
A general access to 4‐substituted 6‐arylpyrrolo[2,3‐d]pyrimidine (6‐substituted 8‐aryl‐7‐deazapurine derivatives) was developed based on iridium‐catalyzed C–H borylations of …

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